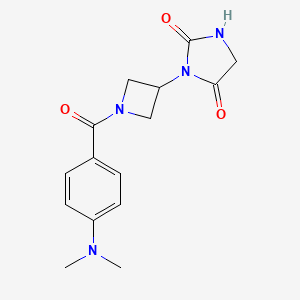

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-17(2)11-5-3-10(4-6-11)14(21)18-8-12(9-18)19-13(20)7-16-15(19)22/h3-6,12H,7-9H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONGSSZWTJZHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the azetidine ring followed by the introduction of the imidazolidine-2,4-dione moiety. Common synthetic routes include:

Azetidine Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Introduction of Imidazolidine-2,4-dione: This step often involves the reaction of the azetidine intermediate with suitable reagents to form the final compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as green chemistry and catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

Thiazolidine Derivatives: These compounds share a similar five-membered ring structure and exhibit diverse biological activities.

Imidazolidine Derivatives: These compounds also contain the imidazolidine-2,4-dione moiety and are studied for their pharmacological properties.

The uniqueness of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione lies in its combined structure, which imparts distinct chemical and biological properties.

Biological Activity

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex chemical compound that has garnered attention for its potential biological activities. The unique structure, combining an azetidine ring with an imidazolidine-2,4-dione moiety, positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has revealed several promising areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its structural components may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve both intrinsic and extrinsic apoptotic pathways.

- Enzyme Inhibition : There is evidence that 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can inhibit specific enzymes involved in cancer progression and metabolic disorders. For example, it has shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment.

Antimicrobial Studies

In a study published in Journal of Medicinal Chemistry, the compound was tested against several bacterial strains. Results indicated an inhibition zone diameter of up to 20 mm against Gram-positive bacteria, suggesting strong antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 15 |

| Bacillus subtilis | 18 |

Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The IC50 values were determined using MTT assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

| MCF-7 | 10.0 | Intrinsic pathway activation |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

Inhibition studies on PTP1B revealed that the compound exhibits an IC50 value of 6.09 µM, indicating potent inhibitory effects compared to standard inhibitors . This suggests potential applications in managing type 2 diabetes by enhancing insulin signaling pathways.

Q & A

Q. What are the key steps in synthesizing 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione?

The synthesis typically involves multi-step routes, starting with the functionalization of azetidine derivatives. For example:

- Step 1 : React 4-(dimethylamino)benzoyl chloride with an azetidine intermediate to form the azetidine-3-yl backbone .

- Step 2 : Introduce the imidazolidine-2,4-dione moiety via cyclization or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Step 3 : Purify intermediates using column chromatography or recrystallization to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Assign peaks for the azetidine, benzoyl, and imidazolidine-dione groups, focusing on proton splitting patterns and carbon environments .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- Infrared spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. What purification strategies are effective for this compound?

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences .

- Monitoring : Employ TLC with UV visualization to track purity during synthesis .

Q. How to assess the initial biological activity of this compound?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or ELISA .

- Cytotoxicity testing : Use cell viability assays (e.g., MTT) on relevant cell lines to evaluate therapeutic windows .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

- Factorial design : Vary parameters like temperature, solvent polarity, and reaction time to identify critical factors affecting yield .

- Response surface methodology : Model interactions between variables (e.g., catalyst loading vs. stirring rate) to predict optimal conditions .

- Example : A Central Composite Design (CCD) reduced reaction steps from 6 to 4 while maintaining >85% yield .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Quantum chemical calculations : Use density functional theory (DFT) to simulate transition states and activation energies for reactions like nucleophilic acyl substitutions .

- Reaction path search tools : Implement algorithms (e.g., AFIR) to explore potential pathways for functional group modifications .

- Example : ICReDD’s workflow combines computation and experiment to shorten reaction development by 40% .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .

- DFT-based NMR prediction : Compare experimental NMR shifts with computed values to verify assignments .

Q. What mechanistic studies elucidate key reactions in the synthesis pathway?

- Isotopic labeling : Use -labeled reagents to track carbonyl group transformations during cyclization .

- Kinetic profiling : Monitor intermediate concentrations via LC-MS to identify rate-determining steps .

Q. How to design derivatives of this compound for enhanced bioactivity?

- Structure-activity relationship (SAR) : Modify substituents on the benzoyl or imidazolidine-dione groups and test against biological targets .

- Molecular docking : Screen virtual libraries for derivatives with improved binding affinity to enzymes like HDACs .

Q. How to investigate the compound’s interactions with biological targets at the molecular level?

- X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding modes .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , ) .

- Molecular dynamics simulations : Model protein-ligand interactions over microsecond timescales to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.